molecular formula C24H21EuF9O9S3 B12098192 europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one;trihydrate

europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one;trihydrate

Cat. No.: B12098192
M. Wt: 872.6 g/mol
InChI Key: RGICUHZCMXLOKJ-GBYJVEPGSA-N
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Description

The compound “europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one;trihydrate” is a coordination complex involving europium, a lanthanide metal, and an organic ligand. Europium is known for its unique luminescent properties, making it valuable in various applications, including phosphors, lasers, and other optical devices. The organic ligand in this compound, containing trifluoro, hydroxy, and thiophenyl groups, contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one;trihydrate typically involves the following steps:

    Ligand Preparation: The organic ligand, (Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one, is synthesized through a series of organic reactions. This may include the condensation of thiophene derivatives with trifluoroacetyl compounds under controlled conditions.

    Complex Formation: The prepared ligand is then reacted with europium salts, such as europium chloride or europium nitrate, in an aqueous or organic solvent. The reaction is often carried out under inert atmosphere to prevent oxidation.

    Crystallization: The resulting solution is allowed to crystallize, forming the trihydrate complex. The crystallization process can be facilitated by slow evaporation or cooling of the solution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Purification Systems: To remove impurities and isolate the desired complex.

    Quality Control: Ensuring the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ligand, converting it to alcohols.

    Substitution: The trifluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiophenyl derivatives.

Scientific Research Applications

Chemistry

    Luminescent Probes: Used in the development of luminescent probes for detecting various analytes.

    Catalysis: Acts as a catalyst in organic reactions, enhancing reaction rates and selectivity.

Biology

    Bioimaging: Utilized in bioimaging techniques due to its luminescent properties, aiding in the visualization of biological processes.

    Biosensors: Incorporated into biosensors for detecting biological molecules.

Medicine

    Diagnostic Agents: Employed in diagnostic imaging, particularly in magnetic resonance imaging (MRI) as contrast agents.

    Therapeutics: Investigated for potential therapeutic applications, including targeted drug delivery.

Industry

    Phosphors: Used in the production of phosphors for lighting and display technologies.

    Optical Devices: Integral in the manufacturing of lasers and other optical devices.

Mechanism of Action

The compound exerts its effects primarily through its luminescent properties, which are a result of the electronic transitions within the europium ion. The organic ligand stabilizes the europium ion and enhances its luminescence by transferring energy from the ligand to the metal center. This energy transfer mechanism involves:

    Absorption: The ligand absorbs light energy.

    Energy Transfer: The absorbed energy is transferred to the europium ion.

    Emission: The europium ion emits light, producing luminescence.

Comparison with Similar Compounds

Similar Compounds

  • Europium(III) chloride hexahydrate
  • Europium(III) nitrate pentahydrate
  • Europium(III) acetate tetrahydrate

Comparison

  • Luminescence : The compound “europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one;trihydrate” exhibits unique luminescent properties due to the specific ligand environment, which may differ from other europium complexes.
  • Stability : The presence of trifluoro and thiophenyl groups in the ligand enhances the stability of the complex compared to simpler europium salts.
  • Reactivity : The compound’s reactivity is influenced by the functional groups in the ligand, offering different reaction pathways compared to other europium complexes.

This detailed overview provides a comprehensive understanding of the compound “this compound,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H21EuF9O9S3

Molecular Weight

872.6 g/mol

IUPAC Name

europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one;trihydrate

InChI

InChI=1S/3C8H5F3O2S.Eu.3H2O/c3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;;;;/h3*1-4,12H;;3*1H2/b3*5-4-;;;;

InChI Key

RGICUHZCMXLOKJ-GBYJVEPGSA-N

Isomeric SMILES

C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/O.O.O.O.[Eu]

Canonical SMILES

C1=CSC(=C1)C(=CC(=O)C(F)(F)F)O.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)O.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)O.O.O.O.[Eu]

Origin of Product

United States

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